molecular formula C14H11ClO2 B6378233 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% CAS No. 1261919-05-4

6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378233
CAS RN: 1261919-05-4
M. Wt: 246.69 g/mol
InChI Key: VKOGGSQLNOZOPK-UHFFFAOYSA-N
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Description

6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% (6-C2MPF-95) is a chemical compound with a variety of applications in scientific research. It is a white powder that is soluble in alcohols, ethers, and chlorinated hydrocarbons. 6-C2MPF-95 has been used in a wide range of studies, including those that involve organic synthesis, protein structure, and drug metabolism.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form new compounds. This reaction is thought to be mediated by the presence of the chlorine atom in the compound, which can act as an electron donor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% are not well understood. However, it has been suggested that the compound may have some anti-inflammatory and anti-allergic properties. In addition, it has been suggested that the compound may also have some anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is its high purity. This makes it an ideal reagent for a variety of studies, including those involving organic synthesis, protein structure, and drug metabolism. The main limitation of using 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is its limited solubility in water. This makes it difficult to use in certain experiments, such as those involving the study of drug metabolism.

Future Directions

Future research on 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, research should be done to investigate the compound’s potential therapeutic applications. Finally, research should be done to explore the potential of using 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in drug delivery systems.

Synthesis Methods

6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with formaldehyde to produce the desired product. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to neutralize the acid formed during the first step. This process yields a product with a purity of 95%.

Scientific Research Applications

6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific studies. It has been used as a reagent in organic synthesis, as a probe for protein structure, and as a tool for drug metabolism studies. In organic synthesis, 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is used to synthesize a variety of compounds, including those with therapeutic applications. In protein structure studies, 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is used to investigate the structure of proteins and their interactions with other molecules. In drug metabolism studies, 6-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is used to study the metabolism of drugs and their metabolites in the body.

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-11(5-3-7-13(9)15)12-6-2-4-10(8-16)14(12)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOGGSQLNOZOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685189
Record name 3'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-2-methylphenyl)-2-formylphenol

CAS RN

1261919-05-4
Record name 3'-Chloro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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